

# Application Notes and Protocols for Zaloganan Clinical Trials in Orthopedics

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## Compound of Interest

Compound Name: Zaloganan

Cat. No.: B15622972

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## Introduction

**Zaloganan** is an investigational engineered peptide therapeutic with a novel mechanism of action designed to address the significant unmet medical need of orthopedic infections. It exhibits rapid, broad-spectrum bactericidal activity by targeting and disrupting bacterial membranes, proving effective against a wide range of pathogens, including antibiotic-resistant strains. A key attribute of **Zaloganan** is its potent anti-biofilm activity, which is critical in treating infections associated with orthopedic hardware.<sup>[1][2][3]</sup>

This document outlines the experimental design for clinical trials evaluating two formulations of **Zaloganan**:

- **Zaloganan**-Irrigation: For the treatment of periprosthetic joint infections (PJIs).
- **Zaloganan**-CR (Controlled-Release): For the prevention of fracture-related infections (FRIs).

## Rationale for Clinical Development

Orthopedic infections, such as PJIs and FRIs, are devastating complications that lead to significant morbidity, mortality, and healthcare costs.<sup>[4][5]</sup> Bacteria in these infections often form biofilms on implant surfaces, rendering them highly resistant to conventional systemic antibiotics.<sup>[1][2]</sup> **Zaloganan**'s ability to directly target and disrupt these biofilms presents a

promising therapeutic strategy.[1][2][3] Clinical development is supported by a favorable safety profile observed in a Phase 1a study in healthy volunteers and a Phase 1b trial in patients with PJI.[4]

## Study Objectives

The primary objectives of the **Zaloganan** clinical program are:

- To evaluate the efficacy of **Zaloganan**-Irrigation in conjunction with standard of care (debridement, antibiotics, and implant retention - DAIR) in resolving PJIs.
- To assess the efficacy of **Zaloganan**-CR in preventing FRIs in patients with high-energy traumatic bone injuries.
- To further establish the safety and tolerability of both **Zaloganan** formulations.

## Experimental Design

### PJI Treatment Study: A Phase 2/3 Randomized, Placebo-Controlled, Superiority Trial

This study will evaluate the efficacy and safety of **Zaloganan**-Irrigation as an adjunct to DAIR surgery in patients with acute or chronic PJIs.

Patient Population:

Parameter	Inclusion Criteria	Exclusion Criteria
Age	18 - 85 years	< 18 or > 85 years
Condition	Diagnosis of PJI of the hip or knee based on Musculoskeletal Infection Society (MSIS) criteria	Fungal or polymicrobial infections, severe soft tissue compromise precluding wound closure
Surgical Plan	Scheduled for DAIR procedure	Planned two-stage revision arthroplasty
Prior Treatment	No antibiotic treatment for the current PJI within 14 days of enrollment	Known hypersensitivity to peptide therapeutics

## Study Arms:

Arm	Treatment	Number of Patients
1	Zaloganan-Irrigation + Standard of Care (DAIR)	120
2	Placebo-Irrigation + Standard of Care (DAIR)	120

## Endpoints:

Endpoint	Description	Timepoint
Primary	Reduction in clinical failure rate, defined as the absence of reoperation for PJI.	12 months post-procedure
Secondary	Duration of hospitalization, rate of readmission, need for additional surgical procedures.	12 months post-procedure
Exploratory	Microbiological eradication rates, changes in inflammatory markers (e.g., CRP, ESR).	Various timepoints

## FRI Prevention Study: A Phase 2/3 Randomized, Placebo-Controlled Trial

This study will assess the efficacy and safety of **Zaloganan**-CR for the prevention of FRIs in patients undergoing surgical fixation of high-energy fractures.

Patient Population:

Parameter	Inclusion Criteria	Exclusion Criteria
Age	18 - 75 years	< 18 or > 75 years
Condition	High-energy open or closed fracture of a long bone requiring surgical fixation	Pre-existing infection at the fracture site, severe vascular compromise
Surgical Plan	Scheduled for open reduction and internal fixation (ORIF)	Non-operative fracture management
Prior Treatment	No prior antibiotic treatment exceeding standard prophylactic doses	Known hypersensitivity to components of the Zaloganan-CR formulation

Study Arms:

Arm	Treatment	Number of Patients
1	Zaloganan-CR + Standard Prophylactic Antibiotics	(To be determined based on powering calculations)
2	Placebo-CR + Standard Prophylactic Antibiotics	(To be determined based on powering calculations)

Endpoints:

Endpoint	Description	Timepoint
Primary	Incidence of deep surgical site infection (SSI) at the fracture site.	6 months post-procedure
Secondary	Incidence of superficial SSI, need for re-operation due to infection, duration of antibiotic therapy for infection.	6 months post-procedure
Exploratory	Characterization of microbial isolates from any infections, patient-reported outcomes (e.g., pain, function).	Various timepoints

## Experimental Protocols

### Protocol 1: Administration of Zaloganan-Irrigation in PJI Treatment

- **Patient Preparation:** Following standard surgical preparation and draping, the patient undergoes the planned debridement of the periprosthetic tissues.
- **Sample Collection:** Multiple tissue and fluid samples are collected for microbiological analysis prior to the administration of any investigational product.

- Preparation of Investigational Product: The **Zaloganan**-Irrigation or placebo solution is prepared according to the pharmacy manual.
- Irrigation Procedure: After thorough debridement, the surgical wound is irrigated with the assigned investigational solution for a standardized duration and volume.
- Wound Closure: Following irrigation, the wound is closed in a standard layered fashion.
- Post-operative Care: Patients receive standard post-operative care, including systemic antibiotic therapy as determined by the treating physician based on intraoperative culture results.

## Protocol 2: Implantation of Zaloganan-CR in FRI Prevention

- Patient Preparation: The patient is prepared for ORIF of the fracture according to standard surgical protocols.
- Fracture Reduction and Fixation: The fracture is reduced and stabilized with internal fixation hardware.
- Application of Investigational Product: Prior to wound closure, the **Zaloganan**-CR or placebo-CR is applied directly to the fracture site and surrounding tissues.
- Wound Closure: The surgical incision is closed in layers.
- Post-operative Care: Patients receive standard post-operative care, including a standard course of prophylactic antibiotics.

## Protocol 3: Microbiological Assessment

- Sample Collection: Intraoperative tissue and fluid samples are collected aseptically.
- Culture: Samples are cultured on appropriate media for the isolation and identification of aerobic and anaerobic bacteria.
- Biofilm Analysis: Where applicable, sonication of explanted hardware will be performed to dislodge biofilm-associated bacteria for culture.

- **Susceptibility Testing:** The susceptibility of bacterial isolates to a panel of standard antibiotics and to **Zaloganan** will be determined using standard methods (e.g., broth microdilution).

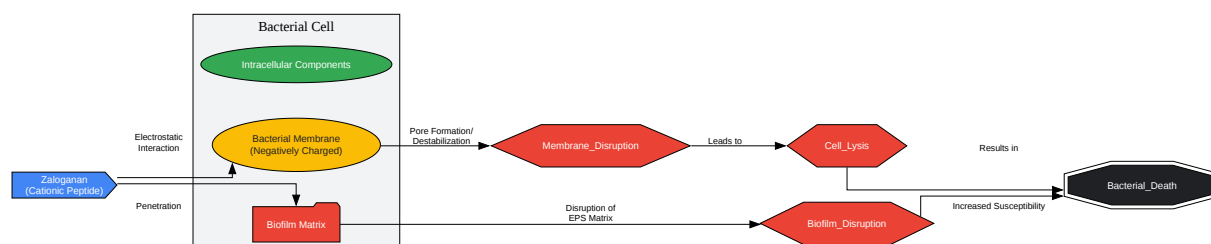
## Protocol 4: Clinical Efficacy Assessment

- **Clinical Failure (PJI):** Defined as the need for re-operation of the index joint due to persistent or recurrent infection within 12 months. This includes debridement, implant removal, or amputation.
- **Surgical Site Infection (FRI):** Diagnosed based on the Centers for Disease Control and Prevention (CDC) criteria for SSIs.
- **Follow-up Visits:** Patients will be followed at regular intervals (e.g., 2 weeks, 6 weeks, 3 months, 6 months, and 12 months) for clinical and radiographic assessment.

## Protocol 5: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

- **Sample Collection:** Blood and synovial fluid/wound exudate samples will be collected at pre-defined time points post-administration of **Zaloganan**.
- **Bioanalysis:** **Zaloganan** concentrations in plasma and local site samples will be measured using a validated analytical method (e.g., LC-MS/MS).
- **PK/PD Modeling:** Pharmacokinetic parameters (e.g., C<sub>max</sub>, AUC, half-life) will be calculated. The relationship between **Zaloganan** exposure and microbiological and clinical outcomes will be explored.

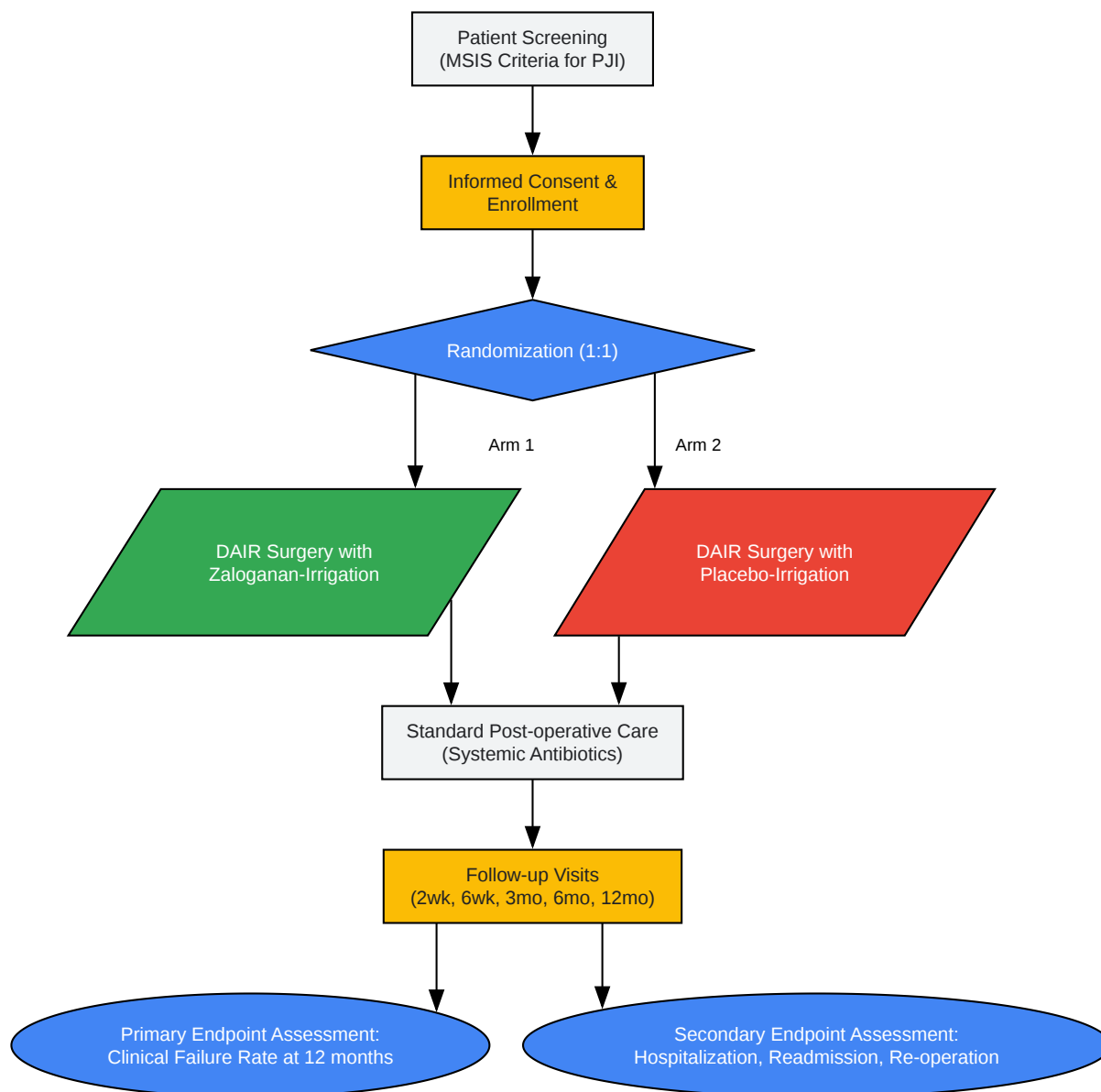
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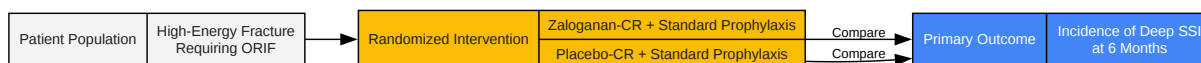
Caption: **Zaloganan**'s mechanism of action against bacteria and biofilms.





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Caption: Workflow for the Phase 2/3 PJI clinical trial.



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Caption: Logical relationship of the FRI prevention trial arms.

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